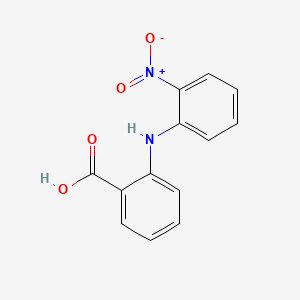

Anthranilic acid, N-(o-nitrophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthranilic acid, N-(o-nitrophenyl)- is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anthranilic acid, N-(o-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthranilic acid, N-(o-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies indicate that anthranilic acid derivatives, including N-(o-nitrophenyl)-, exhibit potential anticancer properties. These compounds have been shown to act as ligands for the farnesoid X receptor, which plays a role in regulating cellular processes related to cancer progression .

Anti-inflammatory and Analgesic Activity

Anthranilic acid derivatives have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. A recent study synthesized novel anthranilic acid hybrids that showed significant inhibition of albumin denaturation, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of anthranilic acid derivatives. Compounds derived from anthranilic acid have shown activity against various bacteria, including Gram-positive and Gram-negative strains. The structural modifications of these compounds influence their efficacy against pathogens such as Klebsiella pneumoniae and Escherichia coli .

Phytotoxic Effects

Anthranilic acid derivatives have been studied for their phytotoxic effects on plants, particularly in controlling weeds and pests. For instance, the compound N-(2-hydroxy-5-nitrophenyl)acetamide has been identified as a significant phytotoxic metabolite affecting the growth of Arabidopsis thaliana, indicating its potential use in herbicide development .

Plant Growth Regulation

The application of anthranilic acid in agriculture extends to its role as a plant growth regulator. It has been observed to influence gene expression related to stress responses in plants, enhancing their resilience against adverse environmental conditions .

Synthetic Methodologies

The synthesis of anthranilic acid derivatives often involves novel methodologies that enhance yield and selectivity. For example, recent advancements include a new acid-catalyzed rearrangement process that facilitates the production of unsymmetrical oxalamides from readily available precursors . This method is notable for its operational simplicity and high yield.

Hybrid Molecule Development

The development of hybrid molecules combining anthranilic acid with other pharmacophores has gained attention for enhancing biological activity. These hybrids have shown promise in various therapeutic areas, including antispasmodic and analgesic applications .

Case Studies

Propiedades

Número CAS |

5933-35-7 |

|---|---|

Fórmula molecular |

C13H10N2O4 |

Peso molecular |

258.23 g/mol |

Nombre IUPAC |

2-(2-nitroanilino)benzoic acid |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17) |

Clave InChI |

FJNZXTAFUISVCI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.